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Compound of Interest

Compound Name: Fmoc-Tyr-OH

Cat. No.: B557356

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-(9-Fluorenylmethoxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr-OH, is a
pivotal building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure,
featuring a base-labile Fmoc protecting group on the a-amino group, allows for the controlled
and sequential assembly of amino acids into peptides. The unprotected phenolic hydroxyl
group on the tyrosine side chain presents both opportunities and challenges in peptide
synthesis, making a thorough understanding of its chemical properties essential for its effective
utilization in research and drug development. This technical guide provides an in-depth
overview of the chemical properties of Fmoc-Tyr-OH, detailed experimental protocols for its
use, and logical workflows for its application in peptide synthesis.

Core Chemical Properties

Fmoc-Tyr-OH is a white to off-white crystalline powder. A summary of its key quantitative
chemical properties is presented in the table below. It is important to note that some properties,
such as melting point and optical rotation, may exhibit slight variations between different
suppliers and batches.
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Property Value References
Molecular Formula C24H21NOs [1112][3]
Molecular Weight 403.43 g/mol [11[2][3]
Appearance White to off-white powder [3]

Melting Point 180 - 185 °C [3]

Optical Rotation [a]D2° = -22 £ 2° (c=1 in DMF) [3]

Soluble in Dimethylformamide

Solubility (DMF) and Dimethyl sulfoxide
(DMSO0).[4]
CAS Number 92954-90-0 [11[2][3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Fmoc-Tyr-
OH. While specific spectra for Fmoc-Tyr-OH are not readily available in public databases, data
for the closely related tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH, can provide valuable
insights into the expected spectral features of the core structure.
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Spectroscopy Expected Features for Fmoc-Tyr-OH

Signals corresponding to the fluorenyl group

protons (typically in the range of 7.2-7.8 ppm),

the a-proton of the amino acid, the -protons,
1H NMR _ _ ,

and the aromatic protons of the tyrosine side

chain. The phenolic hydroxyl proton will also be

present.

Resonances for the carbonyl carbon of the
13C NMR carboxylic acid, the carbons of the Fmoc group,

and the carbons of the tyrosine residue.

Characteristic absorption bands for the O-H

stretch of the carboxylic acid and phenolic
Infrared (IR) hydroxyl group, the N-H stretch of the urethane,

the C=0 stretch of the urethane and carboxylic

acid, and aromatic C-H and C=C stretches.

Experimental Protocols

The primary application of Fmoc-Tyr-OH is in solid-phase peptide synthesis (SPPS). The
following sections provide detailed methodologies for the key steps involving this amino acid

derivative.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the free amine for the subsequent

coupling reaction.
Methodology:

o Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-
dimethylformamide (DMF), for 15-30 minutes.

o Deprotection: Treat the resin with a 20% solution of piperidine in DMF. The reaction is
typically carried out for 5-10 minutes at room temperature. For sequences prone to
aggregation, a second treatment of 5-10 minutes may be beneficial.
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e Washing: Thoroughly wash the resin with DMF to remove the piperidine and the
dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.

Amino Acid Coupling

The coupling of Fmoc-Tyr-OH to the free amine on the growing peptide chain requires
activation of its carboxylic acid group.

Methodology:

e Activation: In a separate vessel, dissolve Fmoc-Tyr-OH (typically 3-5 equivalents relative to
the resin loading) and a coupling agent in a minimal amount of DMF. Common coupling
agents include:

o Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide
(DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to
suppress racemization.

o Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-
tetramethyluronium tetrafluoroborate). These are typically used with a non-nucleophilic
base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

o Coupling: Add the activated Fmoc-Tyr-OH solution to the deprotected peptide-resin. Allow
the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

o Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to
remove excess reagents and byproducts.

Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine can undergo acylation
during coupling. While this is often reversible during the subsequent Fmoc deprotection step
with piperidine, for the synthesis of long or complex peptides, it is advisable to use a protected
version of tyrosine, such as Fmoc-Tyr(tBu)-OH, to avoid side reactions and improve yields.

Experimental Workflow and Logical Relationships
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The incorporation of an Fmoc-Tyr-OH residue into a peptide chain via SPPS follows a cyclical
process. The logical flow of this process is illustrated in the diagram below.

Start:
Peptide-Resin with
Free N-terminus

Next Cycle or
Final Cleavage

Fmoc Deprotection:
20% Piperidine in DMF

Click to download full resolution via product page
Caption: SPPS cycle for Fmoc-Tyr-OH incorporation.

This workflow diagram illustrates the sequential steps involved in adding a single Fmoc-Tyr-
OH residue. The cycle begins with a resin-bound peptide that has a free amino group. This free
amine is then coupled with the activated Fmoc-Tyr-OH. Following the coupling reaction and
subsequent washing, the Fmoc group is removed from the newly added tyrosine residue,
preparing the peptide for the next coupling cycle. This entire process is repeated until the
desired peptide sequence is assembled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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